molecular formula C20H20N2O5S B7822338 1-Amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid CAS No. 5617-28-7

1-Amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid

Cat. No.: B7822338
CAS No.: 5617-28-7
M. Wt: 400.4 g/mol
InChI Key: GMBNNHLANOGOAU-UHFFFAOYSA-N
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Description

1-Amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid (CAS: 4368-56-3) is a monosodium salt anthraquinone derivative widely recognized as Acid Blue 62 (C.I. 62045) . Its molecular formula is C₂₀H₂₀N₂NaO₅S, with a molecular weight of 422.45 g/mol . Structurally, it features a cyclohexylamino substituent at the 4-position of the anthraquinone core and a sulfonic acid group at the 2-position, contributing to its water solubility and application as a textile dye . The compound is listed under EINECS 224-460-9 and is regulated under global inventories such as TSCA (USA) and EINECS (EU) .

Properties

IUPAC Name

1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c21-18-15(28(25,26)27)10-14(22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h4-5,8-11,22H,1-3,6-7,21H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBNNHLANOGOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045050
Record name C.I. Acid Blue 62 parent
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Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-28-7
Record name 1-Amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid
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Record name Acid Blue 62 free acid
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Record name 2-Anthracenesulfonic acid, 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-
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Record name 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
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Preparation Methods

Reaction Mechanism and Procedure

The reaction proceeds via a two-step mechanism:

  • Activation of the Bromo Precursor : The electron-withdrawing sulfonic acid group at the 2-position enhances the electrophilicity of the adjacent bromine atom, facilitating nucleophilic attack.

  • Substitution with Cyclohexylamine : Cyclohexylamine acts as the nucleophile, displacing bromide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically conducted at 80–100°C for 12–24 hours under inert atmosphere.

Representative Protocol :

  • Step 1 : Dissolve 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (1 mol) in DMF.

  • Step 2 : Add cyclohexylamine (1.2 mol) and heat at 90°C for 18 hours.

  • Step 3 : Quench with ice-water, acidify to pH 2–3 using HCl, and filter the precipitate.

  • Step 4 : Purify via recrystallization from ethanol-water (1:3 v/v).

Optimization and Challenges

Key factors influencing yield and purity include:

  • Solvent Choice : DMF provides optimal solubility and reaction kinetics, but alternatives like N-methylpyrrolidone (NMP) reduce side reactions.

  • Stoichiometry : A 20% molar excess of cyclohexylamine ensures complete substitution, minimizing residual bromo precursor.

  • Temperature Control : Elevated temperatures accelerate the reaction but risk decomposition of the sulfonic acid group.

Table 1: Comparative Reaction Conditions for Conventional Synthesis

ParameterOptimal RangeEffect on Yield
Temperature80–90°CMaximizes substitution rate
Reaction Time12–18 hoursBalances completion vs. degradation
SolventDMFEnhances nucleophilicity
Cyclohexylamine Excess20%Prevents incomplete substitution

Enzymatic Synthesis: A Green Chemistry Approach

Recent advances in biocatalysis have enabled the enzymatic synthesis of anthraquinone derivatives using laccase enzymes. While primarily explored for azoanthraquinone dyes, this method shows promise for synthesizing this compound through oxidative coupling.

Laccase-Mediated Coupling

Laccases (EC 1.10.3.2) are multicopper oxidases that catalyze single-electron transfers, facilitating radical-based coupling reactions. In the context of anthraquinone synthesis:

  • Substrate : Sodium 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate serves as the monomer.

  • Mechanism : The enzyme generates phenoxy radicals, which undergo non-enzymatic coupling to form covalent bonds.

Procedure :

  • Step 1 : Prepare a 10 mM solution of the monomer in acetate buffer (pH 5.0).

  • Step 2 : Add immobilized laccase (e.g., from Trametes versicolor) at 30 U/mL.

  • Step 3 : Incubate at 30°C for 24 hours with agitation.

  • Step 4 : Terminate the reaction by heat inactivation (70°C, 10 min) and isolate the product via ultrafiltration.

Advantages and Limitations

  • Yield : ~60% (lower than conventional methods but improving with enzyme engineering).

  • Sustainability : Eliminates halogenated solvents and reduces energy consumption.

  • Scalability : Challenges remain in enzyme stability and cost for industrial-scale production.

Table 2: Enzymatic vs. Conventional Synthesis

MetricEnzymatic MethodConventional Method
Reaction Temperature30°C80–90°C
SolventAqueous bufferDMF/DMSO
Yield55–60%70–75%
Environmental ImpactLow (no toxic byproducts)Moderate (solvent waste)

Industrial-Scale Production Strategies

Large-scale manufacturing of this compound prioritizes cost efficiency and throughput. Two prevalent approaches include:

One-Pot Synthesis

This method integrates multiple steps into a single reactor, reducing intermediate isolation:

  • Sulfonation and Bromination : Anthraquinone is sulfonated at the 2-position using oleum, followed by bromination at the 4-position with Br₂/FeBr₃.

  • Amination : Cyclohexylamine is introduced directly into the reaction mixture after bromination.

  • Neutralization : The product is precipitated as the sodium salt by adding NaOH.

Key Benefits :

  • 15–20% reduction in production time.

  • Higher overall yield (78–82%) due to minimized intermediate losses.

Continuous Flow Reactors

Adopting continuous flow systems enhances reaction control and scalability:

  • Residence Time : 30–40 minutes at 100°C.

  • Throughput : 5–10 kg/hour per reactor module.

  • Purity : >95% by inline HPLC monitoring.

Purification and Characterization

Isolation Techniques

  • Acid Precipitation : Adjusting pH to 2–3 precipitates the free sulfonic acid form.

  • Ion-Exchange Chromatography : Removes unreacted cyclohexylamine and inorganic salts.

  • Recrystallization : Ethanol-water mixtures yield crystals with ≥99% purity.

Analytical Validation

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in acetonitrile/water).

  • MS (ESI⁻) : m/z 399.1 [M−H]⁻.

  • ¹H NMR (D₂O): δ 8.12 (d, 1H, H-3), 7.98 (s, 1H, H-5), 3.81 (m, 1H, cyclohexyl CH) .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in the synthesis of dyes and pharmaceuticals .

Scientific Research Applications

1-Amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonic acid group enhances its solubility, allowing it to effectively bind to these targets and modulate their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Size and Yield: Smaller alkyl groups (e.g., butylamino, isopropylamino) correlate with higher synthetic yields (68–100%) compared to bulkier aromatic substituents, likely due to steric hindrance during synthesis .
  • Molecular Weight: The target compound’s cyclohexylamino group increases its molecular weight (422.45) compared to alkyl-substituted analogs (361.2–375.5). The trimethyl-sulfophenyl derivative (531.56) has the highest weight due to its complex aromatic substituent .

Physicochemical Properties

Table 2: Spectral and Solubility Data

Compound Name (CAS) ¹H NMR (δ, ppm) Mass Spectrum (m/z) Solubility References
Target Compound (4368-56-3) Not reported Not reported Water-soluble (sulfonate salt)
1-Amino-4-(butylamino)-... acid 1.00 (CH₃), 1.60 (CH₂), 7.80–8.20 (Harom) 375.5 [M+H]⁺ Likely water-soluble
1-Amino-4-(2-methoxyphenylamino)-... acid Not reported Not reported Assumed moderate

Key Observations :

  • Spectral Trends : Alkyl-substituted analogs show distinct ¹H NMR signals for aliphatic protons (e.g., δ 1.00–2.25 ppm for CH₃/CH₂ groups), while aromatic substituents (e.g., 2-methoxyphenyl) likely exhibit complex aromatic proton splitting .
  • Solubility : Sulfonic acid groups enhance water solubility in all compounds, making them suitable for dye applications .

Table 3: Hazard Classifications and Regulatory Status

Compound Name (CAS) GHS Hazard Statements Regulatory Listings References
Target Compound (4368-56-3) Not classified as hazardous TSCA, EINECS, EC Inventory
1-Amino-4-(2-methoxyphenylamino)-... acid H315, H319 (skin/eye irritation) EINECS, EC Inventory
1-Amino-4-(3-amino-2,4,6-trimethyl-5-sulfophenylamino)-... acid Skin corrosion (Category 1) EU CLP Regulation

Key Observations :

  • Toxicity : The trimethyl-sulfophenyl derivative (24124-40-1) is classified as a skin corrosive substance, highlighting the impact of electron-withdrawing sulfonic groups on reactivity .
  • Regulatory Status : The target compound’s lack of severe hazard classifications makes it preferable for industrial use compared to corrosive analogs .

Biological Activity

1-Amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid is a synthetic organic compound belonging to the anthraquinone family. It is notable for its diverse biological activities, which have been explored in various studies. This article provides a comprehensive review of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20H20N2O5S
  • Molecular Weight : 396.45 g/mol
  • CAS Number : 78075

The compound is characterized by its sulfonic acid group, which enhances its solubility in aqueous environments, making it suitable for biological applications.

Anticancer Effects

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

  • Case Study 1 : A study published in Cancer Research evaluated the compound's effects on breast cancer cells. The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment .

The anticancer activity of this compound is believed to be mediated through the following mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Cycle Progression : It has been shown to arrest the cell cycle at the G2/M phase, thereby preventing further cell division.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

  • Case Study 2 : In a study assessing its antibacterial properties against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL .

Cytotoxicity Studies

Cytotoxicity assays reveal that while the compound is effective against cancer and bacterial cells, it also poses risks for normal cells:

  • Case Study 3 : A cytotoxicity study on human fibroblast cells indicated that concentrations above 10 µM resulted in significant cell death, emphasizing the need for careful dosage optimization in therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessIC50/MIC ValuesReference
AnticancerHighIC50 ~ 5 µM
AntimicrobialModerateMIC ~ 32 µg/mL
CytotoxicityHighToxicity at >10 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid, and how are yields maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 4-position of the anthraquinone core. For analogous structures (e.g., butylamino or isopropylamino derivatives), reactions typically proceed under reflux in polar aprotic solvents (e.g., DMF) at 120–140°C for 6–12 hours. Yields up to 100% are achievable with stoichiometric control of the cyclohexylamine reagent and inert atmosphere conditions . Key steps include intermediate purification via recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Characteristic peaks include aromatic protons (δ 7.70–8.20 ppm), NH groups (δ 10.50–10.70 ppm), and cyclohexyl CH2/CH3 signals (δ 1.00–2.25 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ ions (e.g., m/z 375.5 for butylamino analogs) .
  • InChI/SMILES Validation : Cross-referencing canonical SMILES (e.g., Brc1cc(C(=O)O)c(c2c1C(=O)c1ccccc1C2=O)N for related brominated analogs) ensures stereochemical accuracy .

Q. How does solubility in aqueous and organic solvents influence experimental design?

  • Methodological Answer : The sulfonic acid group confers moderate water solubility, but aggregation in polar solvents may require pH adjustment (e.g., sodium salt formation, as seen in sodium anthracenesulfonate derivatives ). For organic phases, DMSO or DMF is preferred for reaction setups, while methanol/ethanol mixtures are optimal for chromatography .

Advanced Research Questions

Q. How do structural modifications at the 4-position amino group alter physicochemical and photochemical properties?

  • Methodological Answer : Substituents (e.g., cyclohexyl vs. aryl groups) impact:

  • Absorption Spectra : Electron-donating groups (e.g., cyclohexyl) redshift λmax by 20–30 nm compared to electron-withdrawing substituents .
  • Thermal Stability : Bulky substituents (e.g., trimethylcyclohexyl) increase melting points (e.g., 260–292°C) due to reduced molecular mobility .
  • Experimental validation requires DFT calculations paired with UV-Vis and DSC profiling.

Q. How should researchers address contradictions in reported synthetic yields (e.g., 68% vs. 100%) for analogous compounds?

  • Methodological Answer : Discrepancies often arise from:

  • Reagent Purity : Lower yields (e.g., 68%) correlate with impure starting materials or moisture-sensitive intermediates .
  • Workup Protocols : High yields (100%) require rigorous exclusion of oxygen and post-reaction acidification to precipitate the product .
  • Resolution Strategy : Replicate reactions under inert atmospheres and characterize intermediates via TLC/HPLC at each step.

Q. What challenges arise in purifying 1-Amino-4-(cyclohexylamino)anthraquinone derivatives, and how can they be mitigated?

  • Methodological Answer : Challenges include:

  • Byproduct Formation : Steric hindrance from the cyclohexyl group promotes side reactions (e.g., sulfonic acid dimerization). Use gradient column chromatography (silica gel, 5–10% MeOH in DCM) .
  • Solubility Limitations : Sodium salt conversion (e.g., sodium 1-amino-9,10-dioxoanthracene-2-sulfonate) improves aqueous solubility for ion-exchange purification .

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